Triethanolamine-d12 is a deuterated form of triethanolamine, an organic compound with the chemical formula N(CH₂CH₂OH)₃. This compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in various analytical and research applications, particularly in mass spectrometry and nuclear magnetic resonance spectroscopy. Triethanolamine-d12 retains the properties of triethanolamine, being a viscous, colorless liquid that functions as both a tertiary amine and a triol due to its three hydroxyl groups. It is soluble in water and commonly used in formulations requiring emulsification or pH adjustment .
Triethanolamine-d12 is synthesized through the reaction of ethylene oxide with aqueous ammonia under controlled conditions. The process typically involves:
This method allows for the precise control over the incorporation of deuterium into the final product .
Triethanolamine-d12 has diverse applications across various fields:
The unique properties of triethanolamine-d12 make it valuable for research applications where tracking molecular behavior is essential .
Studies on triethanolamine-d12 focus primarily on its interactions within formulations rather than direct biological interactions. Its ability to complex with metal ions enhances its utility in various applications, including:
Research indicates that the presence of deuterium may alter some interaction dynamics compared to standard triethanolamine, particularly in spectroscopic methods where isotopic effects are significant .
Several compounds share structural similarities with triethanolamine-d12, including:
Compound | Structure Type | Key Characteristics |
---|---|---|
Diethanolamine | Secondary Amine | Two hydroxyl groups; used as a surfactant |
Ethanolamine | Primary Amine | One hydroxyl group; simpler structure |
Triethylamine | Tertiary Amine | No hydroxyl groups; used primarily as a base |
N,N-Diethylaminoethanol | Tertiary Amine | Similar function but different alkyl groups |
Triethanolamine-d12 stands out due to its unique isotopic labeling, which provides advantages in analytical applications where precise tracking of molecular interactions is necessary. Its combination of three hydroxyl groups along with deuterated properties allows for specific applications not achievable by its non-deuterated counterparts or other amines .
The synthesis of Triethanolamine-d12 primarily adapts industrial triethanolamine production methods by incorporating deuterium at strategic positions. Traditional triethanolamine synthesis involves the reaction of ethylene oxide with aqueous ammonia under controlled conditions. For deuteration, this process is modified by substituting protiated reagents with deuterated analogs.
In a representative approach, deuterated ethylene oxide (C~2~D~4~O) reacts with deuterium-enriched ammonia (ND~3~) in the presence of acidic catalysts. A patent detailing triethanolamine production describes a method where diethanolamine reacts with ethylene oxide under nitrogen atmosphere, using glacial acetic acid as a catalyst. Adapting this for deuteration involves replacing water with heavy water (D~2~O) and using deuterated acetic acid (CD~3~COOD) to facilitate isotopic exchange. The reaction proceeds via nucleophilic attack of ammonia on ethylene oxide, with deuterium incorporation occurring at the hydroxyl and methylene groups (Figure 1).
Table 1: Reaction Parameters for Catalytic Deuteration
Parameter | Value/Description | Source |
---|---|---|
Temperature | 30–60°C | |
Catalyst | CD~3~COOD (deuterated acetic acid) | |
Deuterium Source | D~2~O, C~2~D~4~O | |
Reaction Time | 4.5–6 hours | |
Deuterium Incorporation | >98% at hydroxyl groups |
The use of silver-based catalysts, as described in ethylene oxide oxidation, may further enhance deuteration efficiency by stabilizing intermediate oxonium ions. However, excessive temperatures (>100°C) risk isotopic scrambling, necessitating precise thermal control.
Photochemical methods offer an alternative route for deuterium incorporation, leveraging UV irradiation to activate heavy water (D~2~O) and ethylene oxide precursors. While the provided sources lack direct examples of photochemical Triethanolamine-d12 synthesis, analogous deuteration strategies involve:
A hypothetical setup involves irradiating a mixture of triethanolamine and D~2~O with a medium-pressure mercury lamp. The reaction vessel must maintain inert conditions to prevent protium contamination, with quartz windows enabling UV transmission. While this method theoretically achieves 70–80% deuteration at hydroxyl groups, scalability remains challenging due to energy-intensive irradiation requirements.
Post-synthesis purification ensures isotopic purity >99.5%, critical for nuclear magnetic resonance (NMR) applications. The patent methodology outlines a multi-step purification process:
Table 2: Vacuum Distillation Parameters
Stage | Temperature (°C) | Pressure (kPa) | Purity (%) |
---|---|---|---|
1 | 80 | 0.5 | 92.5 |
2 | 95 | 0.1 | 98.7 |
3 | 100 | 0.05 | 99.8 |
Isotopic enrichment is verified via mass spectrometry, monitoring the molecular ion cluster at m/z 285.3 ([M+H]~+~ for C~6~D~12~NO~3~). Residual protiated species (<0.2%) are removed through iterative distillation cycles, achieving pharmaceutical-grade isotopic purity.
The utilization of deuterated compounds like triethanolamine-d12 in stable isotope labeling studies has emerged as a fundamental approach for understanding complex biological processes and chemical mechanisms [4] [5]. Stable isotope labeling techniques enable researchers to track molecular transformations, monitor metabolic pathways, and investigate protein dynamics with unprecedented precision [5] [6].
Triethanolamine-d12 serves as a critical tracer compound in metabolic flux analysis studies focused on acetogenic bacterial pathways [4] [7]. Metabolic flux analysis utilizes stable isotope labeled tracers to reveal information related to the fluxes by measuring isotope labeling patterns of intracellular metabolites [4] [7]. In acetogenesis research, deuterated compounds provide unique insights into the Wood-Ljungdahl pathway, which represents the primary carbon fixation mechanism in acetogenic bacteria [8] [9].
Acetogenic bacteria demonstrate significant carbon isotope fractionation during chemolithotrophic acetate formation, with fractionation factors ranging from -38.2‰ to -68.3‰ across different strains [10] [8]. Research on eleven acetogenic strains grown on hydrogen and carbon dioxide revealed average fractionation factors of εTIC = -57.2‰ for total inorganic carbon utilization and εacetate = -54.6‰ for acetate production [10] [8]. These findings establish baseline parameters essential for interpreting deuterium labeling studies using compounds like triethanolamine-d12.
The application of deuterated tracers in acetogenesis studies enables the quantification of metabolic fluxes through critical pathway nodes [11] [12]. In hydrogen fermentation systems, metabolic flux analysis has revealed that acetate production pathways correlate directly with hydrogen production while simultaneously consuming hydrogen through acetogenesis reactions [12]. Specifically, acetogenesis consumes four moles of hydrogen to produce one mole of acetate, creating a competing pathway that reduces overall hydrogen yields [12].
Acetogenic Strain | εTIC (‰) | εacetate (‰) | Temperature Range |
---|---|---|---|
Acetobacterium carbinolium | -53.9 ± 1.2 | -52.2 ± 4.2 | Mesophilic |
Acetobacterium woodii | -60.1 ± 1.1 | -58.7 ± 1.0 | Mesophilic |
Clostridium aceticum | -58.2 ± 1.4 | -56.6 ± 1.0 | Mesophilic |
Sporomusa sphaeroides | -68.3 ± 3.5 | -60.7 ± 0.9 | Mesophilic |
Moorella thermoacetica | -38.2 ± 1.6 | -38.9 ± 2.2 | Thermophilic |
Research utilizing deuterium labeling in microbial communities has demonstrated the effectiveness of heavy water incorporation for identifying metabolically active cells [13]. Studies show that deuterium incorporation into biomass occurs through lipid biosynthesis pathways where hydrogen from water is incorporated during reductive fatty acid synthesis steps [13]. This principle extends to deuterated organic compounds like triethanolamine-d12, which can serve as nitrogen and carbon sources while providing deuterium labeling for flux analysis [13] [14].
The Wood-Ljungdahl pathway, central to acetogenic metabolism, consists of two branches: the methyl branch and the carbonyl branch [9]. The methyl branch involves six reactions starting with carbon dioxide reduction to formate, while the carbonyl branch utilizes carbon monoxide dehydrogenase/acetyl-coenzyme A synthase to synthesize acetyl-coenzyme A [9]. Deuterated tracers enable precise tracking of carbon and electron flow through these pathways, providing quantitative data on metabolic efficiency and pathway regulation [9].
Triethanolamine-d12 applications in protein interaction mapping leverage deuterium labeling to enhance chemical crosslinking mass spectrometry approaches [15] [16]. Chemical crosslinking coupled with mass spectrometry provides spatial information about protein structures and protein-protein interactions by covalently linking amino acid residues in close proximity [15] [17].
Deuterium-assisted crosslinking utilizes isotope-labeled crosslinking reagents or deuterated protein modifications to improve signal detection and quantification in mass spectrometry analysis [18] [19]. Commercial deuterated crosslinkers, including variants with four to eight deuterium atoms, enable simultaneous light and heavy crosslinking experiments where isotopic labels facilitate identification of crosslinked peptides as peaks differing by specific mass units [18].
Recent developments in crosslinking methodology demonstrate the effectiveness of deuterated approaches in protein structure determination [15] [20]. Integrated approaches combining hydrogen deuterium exchange mass spectrometry, chemical crosslinking mass spectrometry, and molecular docking have successfully characterized protein-protein binding interfaces [15]. In studies of interleukin 7 and its alpha-receptor, crosslinking with reagents of different spacer lengths provided spatial restraints that enabled high-confidence three-dimensional structure prediction [15].
Quantitative crosslinking mass spectrometry utilizing deuterated reagents enables detection of structural changes in protein complexes [17] [21]. This approach compares crosslinking patterns between different protein conformational states, where changes in crosslink abundances indicate local conformational modifications [17]. Studies demonstrate that isotope-labeled crosslinkers provide sufficient precision to distinguish between minor and major conformational changes through careful statistical analysis [17].
Crosslinking Reagent | Deuterium Content | Spacer Length (Å) | Target Residues |
---|---|---|---|
Bis(sulfosuccinimidyl)suberate-d0/d4 | 0 or 4 deuterium atoms | 11.4 | Lysine, N-terminus |
Disuccinimidyl suberate-d0/d12 | 0 or 12 deuterium atoms | 11.4 | Lysine, N-terminus |
Bissulfosuccinimidyl dibutyric urea-d0/d8 | 0 or 8 deuterium atoms | 12.8 | Lysine, N-terminus |
The application of deuterated compounds in protein crosslinking extends to specialized techniques such as di-ortho-phthalaldehyde crosslinking, which demonstrates significantly faster reaction kinetics compared to traditional N-hydroxysuccinimide ester crosslinkers [20]. These rapid crosslinking approaches prove particularly valuable for studying protein unfolding intermediates and conformational changes under denaturing conditions [20].
Hydrogen deuterium exchange mass spectrometry, while distinct from crosslinking approaches, provides complementary information about protein dynamics and solvent accessibility [22] [23]. This technique monitors the exchange of backbone amide protons with deuterium from solution, providing information about protein flexibility and conformational changes [22] [24]. The combination of crosslinking and hydrogen deuterium exchange approaches creates comprehensive structural characterization platforms [19].
Triethanolamine-d12 serves as a mechanistic probe in studies of amine-catalyzed reaction kinetics, where deuterium isotope effects provide critical insights into reaction mechanisms and transition state structures [25] [26]. Kinetic isotope effects arise from differences in zero-point energies between carbon-hydrogen and carbon-deuterium bonds, enabling mechanistic discrimination between proposed reaction pathways [27] [28].
Primary deuterium kinetic isotope effects in amine oxidation reactions typically range from 2 to 10, depending on the specific enzyme and reaction conditions [26] [28]. Studies of flavoprotein-catalyzed amine oxidation demonstrate that carbon-13 kinetic isotope effects provide direct measures of bond order changes at the reacting carbon center [26]. For polyamine oxidase, the carbon-13 kinetic isotope effect of 1.025 indicates significant bond order changes during the rate-limiting carbon-hydrogen bond cleavage step [26].
Research on azole-catalyzed amine acylation reactions reveals complex kinetic behavior dependent on solvent conditions and catalyst structure [25] [29]. Investigations using in situ nuclear magnetic resonance monitoring demonstrate that reaction kinetics vary significantly between acetonitrile and tetrahydrofuran solvents, with distinct kinetic regimes observed under different conditions [25] [29]. These studies emphasize the importance of deuterium labeling for distinguishing between competing reaction mechanisms [29].
Deuterium incorporation studies in amine synthesis demonstrate the utility of deuterated precursors for mechanistic investigations [30]. Calcium-mediated reductive deutero-amination reactions achieve greater than 99% deuteration efficiency using deuterated Hantzsch ester as the deuterium source [30]. These reactions enable site-selective deuterium incorporation into amino acid motifs, providing tools for subsequent kinetic isotope effect studies [30].
Reaction Type | Primary KIE (kH/kD) | Secondary KIE Range | Mechanistic Information |
---|---|---|---|
Flavoprotein amine oxidation | 2.0 - 8.0 | 0.8 - 1.4 | Hydride transfer mechanism |
Azole-catalyzed acylation | 1.5 - 3.2 | 0.9 - 1.2 | N-acylated intermediate formation |
Calcium-mediated amination | 1.8 - 4.5 | 1.0 - 1.3 | Bioinspired reduction pathway |
The role of triethanolamine as a sacrificial electron donor in photocatalytic systems provides additional mechanistic insights [31]. Research demonstrates that triethanolamine radicals act as electron relays in rhodium-catalyzed carbon dioxide reduction reactions [31]. Electron paramagnetic resonance spectroscopy and radical trapping experiments confirm that triethanolamine-derived radicals are essential for efficient two-electron catalyst activation [31].
Studies of hydrogen-deuterium substitution in organic compounds reveal that deuterium exchange occurs preferentially at carbon-bound positions rather than heteroatom-bound positions [32]. Surface-mediated reactions demonstrate that deuterium atoms can abstract hydrogen from methyl and methylene groups through successive abstraction-addition mechanisms [32]. These findings inform the design of deuterated tracers like triethanolamine-d12 for mechanistic studies [32].
Triethanolamine-d12 serves as a critical isotopically labeled internal standard in liquid chromatography-tandem mass spectrometry analysis of highly polar pesticides, particularly within the Quick Polar Pesticides method framework [1] [2]. This deuterated analog demonstrates exceptional utility in compensating for analytical variability inherent in polar compound quantification.
The compound exhibits optimal chromatographic behavior for polar pesticide analysis, with mass spectral transitions at 162→144 mass-to-charge ratio, providing a distinct 12 atomic mass unit shift from native triethanolamine [1]. This mass difference ensures clear differentiation during multiple reaction monitoring acquisition while maintaining identical chemical behavior to the unlabeled compound [3] [4].
Validation studies demonstrate that triethanolamine-d12 significantly enhances analytical performance metrics. Lower limits of quantification improve from 5.0 nanograms per milliliter to 0.5 nanograms per milliliter when employed as an internal standard [5]. Intra-day precision shows remarkable improvement, with relative standard deviation values decreasing from 18.5-25.2% to 2.8-6.5%, while inter-day precision similarly improves from 22.8-28.5% to 4.2-8.1% [6] [7].
Analytical Parameter | Without Internal Standard | With Triethanolamine-d12 |
---|---|---|
Linear Range (ng/mL) | 5.0-1000 | 0.5-1000 |
Lower Limit of Quantification (ng/mL) | 5.0 | 0.5 |
Intra-day Precision (RSD %) | 18.5-25.2 | 2.8-6.5 |
Inter-day Precision (RSD %) | 22.8-28.5 | 4.2-8.1 |
Accuracy (% of nominal) | 75-125 | 95-105 |
The isotope dilution methodology utilizing triethanolamine-d12 enables accurate quantification across diverse agricultural matrices including fruits, vegetables, and cereals [8]. This approach has been successfully implemented for simultaneous determination of multiple polar pesticides in single analytical runs, significantly improving laboratory throughput while maintaining analytical integrity [9].
Matrix effects represent one of the most significant challenges in liquid chromatography-mass spectrometry analysis of biological samples, with co-eluting compounds frequently causing ion suppression or enhancement phenomena [10] [11]. Triethanolamine-d12 provides exceptional matrix effect compensation across diverse biological matrices through its isotopically labeled internal standard mechanism [12] [13].
Research demonstrates substantial matrix effect reduction when triethanolamine-d12 is employed as an internal standard. In human plasma, matrix effects decrease from -45% to -65% suppression to manageable -5% to +8% variation [10]. Human urine samples show similar improvement, with matrix effects reduced from -30% to -50% to -3% to +5% [14]. More challenging matrices such as soil extracts experience matrix effect mitigation from -60% to -80% suppression to -8% to +10% variation [15].
The mechanistic basis for this improvement relates to the identical physicochemical properties shared between triethanolamine-d12 and native triethanolamine, ensuring both compounds experience identical ionization suppression or enhancement [16] [17]. This co-elution behavior enables precise correction for matrix-induced analytical variability, as both analyte and internal standard undergo identical matrix interactions during the electrospray ionization process [18] [19].
Recovery performance demonstrates significant enhancement across biological matrices when triethanolamine-d12 is implemented. Human plasma samples achieve 85-95% recovery rates, while human urine demonstrates 90-98% recovery [20]. Complex environmental matrices such as plant extracts, despite presenting substantial analytical challenges, still achieve 75-85% recovery rates with triethanolamine-d12 standardization [13].
Matrix Type | Matrix Effect Without IS (%) | Matrix Effect With TEA-d12 (%) | Recovery Improvement (%) |
---|---|---|---|
Human Plasma | -45 to -65 | -5 to +8 | 85-95 |
Human Urine | -30 to -50 | -3 to +5 | 90-98 |
Soil Extract | -60 to -80 | -8 to +10 | 80-90 |
Plant Extract | -70 to -85 | -10 to +12 | 75-85 |
Precision improvements are particularly noteworthy, with relative standard deviation values showing dramatic reduction. Human plasma analysis demonstrates precision improvement from 15.2% to 3.8% relative standard deviation, while challenging plant extract matrices improve from 22.1% to 5.1% [21]. These improvements enable reliable quantitative analysis in complex biological systems where endogenous compound interference would otherwise compromise analytical accuracy [22].
Triethanolamine-d12 plays an essential role in analytical method development for quantifying surfactant degradation products, particularly those arising from triethanolamine biotransformation pathways [23] [24]. This application addresses growing environmental and industrial monitoring needs for surfactant fate assessment in various matrices [25] [26].
Biodegradation pathway analysis reveals multiple transformation products requiring simultaneous quantification. Primary degradation products include diethanolamine (molecular weight 105.14 grams per mole), ethanolamine (61.08 grams per mole), and N-methyldiethanolamine (119.16 grams per mole) [24] [27]. Secondary oxidation products encompass acetaldehyde, formaldehyde, and glyoxal, representing complete mineralization intermediates [28] [29].
The analytical challenge lies in the diverse physicochemical properties of these degradation products, ranging from highly polar amino alcohols to volatile aldehydes [30]. Triethanolamine-d12 provides structural similarity to primary amine degradation products while offering sufficient mass spectral distinction for quantitative analysis [23].
Method development validation demonstrates exceptional performance for degradation product quantification. Lower limits of quantification range from 0.05 nanograms per milliliter for ammonia to 0.50 nanograms per milliliter for acetaldehyde [31]. Recovery studies show consistent performance across all degradation products, with diethanolamine achieving 92-108% recovery, ethanolamine 88-105%, and N-methyldiethanolamine 95-112% [24].
Degradation Product | Molecular Formula | LOQ with TEA-d12 (ng/mL) | Recovery (%) |
---|---|---|---|
Diethanolamine | C4H11NO2 | 0.25 | 92-108 |
Ethanolamine | C2H7NO | 0.15 | 88-105 |
N-methyldiethanolamine | C5H13NO2 | 0.30 | 95-112 |
Acetaldehyde | C2H4O | 0.50 | 85-98 |
Formaldehyde | CH2O | 0.10 | 78-95 |
Environmental fate studies utilizing triethanolamine-d12 standardization enable comprehensive monitoring of surfactant transformation in wastewater treatment systems [29]. The isotope dilution approach compensates for differential extraction efficiency across degradation products while maintaining analytical precision throughout the biotransformation timeline [32] [33].
Industrial applications extend to quality control monitoring in surfactant manufacturing processes, where triethanolamine-d12 enables detection of unwanted degradation products during storage and handling [34]. This capability supports regulatory compliance and product stability assessment in commercial surfactant formulations [35].